molecular formula C24H27NO5 B11249673 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B11249673
M. Wt: 409.5 g/mol
InChI Key: PTGPSLGKLLBYRZ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure, such as methoxy, hydroxy, and piperidinyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst.

    Hydroxylation at position 7: This can be accomplished through selective oxidation using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the piperidinylmethyl group: This step typically involves a nucleophilic substitution reaction using 3-methylpiperidine and a suitable leaving group, such as a halide or tosylate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at position 7 can be oxidized to a ketone using oxidizing agents like Jones reagent or PCC.

    Reduction: The chromen-2-one core can be reduced to the corresponding dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 7-keto derivative.

    Reduction: Formation of dihydrochromen-2-one derivative.

    Substitution: Formation of derivatives with substituted methoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one: Lacks the piperidinylmethyl group, which may affect its biological activity and chemical reactivity.

    3-(3,4-dimethoxyphenyl)-7-hydroxy-8-methyl-2H-chromen-2-one: Contains a methyl group instead of the piperidinylmethyl group, leading to differences in its pharmacological profile.

    3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one: Similar structure with a different substitution pattern on the piperidine ring, which may alter its interaction with molecular targets.

Uniqueness

The presence of the 3-methylpiperidin-1-ylmethyl group in 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one contributes to its unique chemical properties and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-19-20(26)8-6-17-11-18(24(27)30-23(17)19)16-7-9-21(28-2)22(12-16)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3

InChI Key

PTGPSLGKLLBYRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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